molecular formula C24H23N5O4S2 B12483791 4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12483791
M. Wt: 509.6 g/mol
InChI Key: AUKGENCXEZIHHG-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a variety of functional groups, including nitro, thiophene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Thioamide Formation: Reaction of the nitrobenzene derivative with thiophene-2-carbonyl chloride in the presence of a base.

    Piperazine Coupling: Coupling of the intermediate with piperazine derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Coupling Reactions: The piperazine and thiophene moieties can participate in various coupling reactions.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) as a catalyst.

    Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various substituents on the aromatic rings.

    Coupling: Formation of complex molecules with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of functional groups suggests it might interact with multiple biological pathways, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the piperazine ring might interact with protein binding sites.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitroaniline: A simpler compound with similar functional groups.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their biological activity.

    Piperazine derivatives: Compounds with the piperazine ring, often used in pharmaceuticals.

Uniqueness

What sets 4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide apart is the combination of these functional groups in a single molecule

Properties

Molecular Formula

C24H23N5O4S2

Molecular Weight

509.6 g/mol

IUPAC Name

4-methyl-3-nitro-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C24H23N5O4S2/c1-16-4-5-17(15-20(16)29(32)33)22(30)26-24(34)25-18-6-8-19(9-7-18)27-10-12-28(13-11-27)23(31)21-3-2-14-35-21/h2-9,14-15H,10-13H2,1H3,(H2,25,26,30,34)

InChI Key

AUKGENCXEZIHHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-]

Origin of Product

United States

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